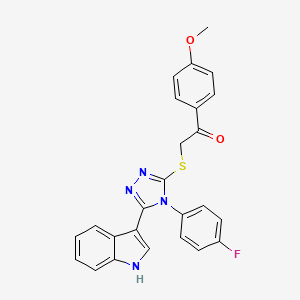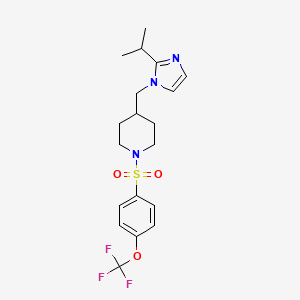
4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C19H24F3N3O3S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Ionic Liquids
- A study by Zhang, Martin, and Desmarteau (2003) demonstrates the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including compounds similar to the one , to produce high yields of corresponding salts. This methodology simplifies the route to a variety of room temperature ionic liquids (RTILs), highlighting its importance in chemical synthesis processes and the potential for creating new ionic liquid forms Direct methylation and trifluoroethylation of imidazole and pyridine derivatives.
Heterocyclic Chemistry
- The work of El-Kashef, Geies, El-Dean, and Abdel-Hafez (2007) on the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems elaborates on reactions involving 1-isopropyl-4-piperidone, which shares structural similarities with the compound . Their research provides insights into the versatile chemistry of piperidine derivatives in generating diverse heterocyclic compounds Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems.
Ligand Design and Receptor Binding
- A study on the synthesis of highly potent fluorescence-tagged nonimidazole histamine H3 receptor ligands by Amon et al. (2007) details the coupling of (3-phenoxypropyl)piperidine derivatives to fluorescent moieties. These compounds, including structural analogs of the queried compound, exhibit significant affinities for the histamine H3 receptor, underscoring their potential in receptor binding studies and as tools for understanding receptor-ligand interactions Highly Potent Fluorescence‐Tagged Nonimidazole Histamine H3 Receptor Ligands.
Antimicrobial and Biological Activities
- Research by Khalid et al. (2016) on the synthesis, spectral analysis, and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the biological activity of compounds structurally related to the one of interest. Their findings contribute to understanding the antimicrobial properties of piperidine derivatives and the potential for developing new antimicrobial agents Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives.
Propriétés
IUPAC Name |
4-[(2-propan-2-ylimidazol-1-yl)methyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3S/c1-14(2)18-23-9-12-24(18)13-15-7-10-25(11-8-15)29(26,27)17-5-3-16(4-6-17)28-19(20,21)22/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJBXJYDODMQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

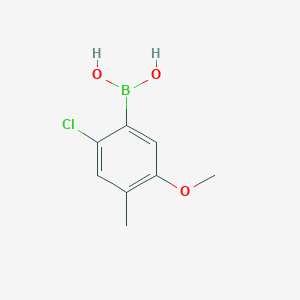
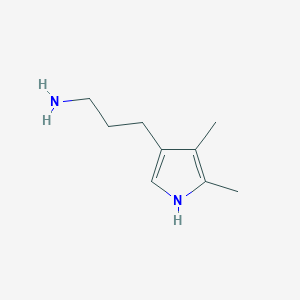
![(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2947263.png)
![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)
![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2947267.png)
![N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2947268.png)
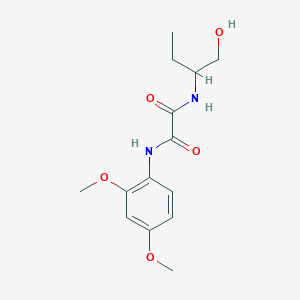
![1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2947270.png)
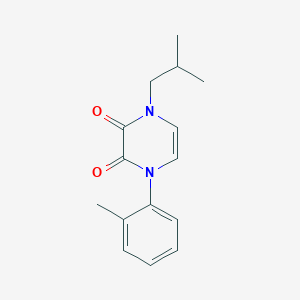
![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2947272.png)
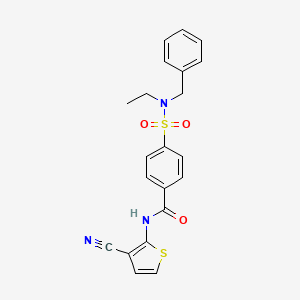
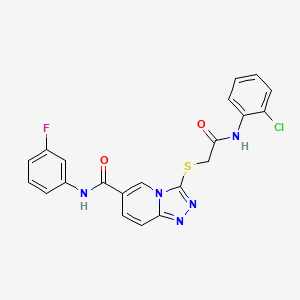
![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947277.png)
